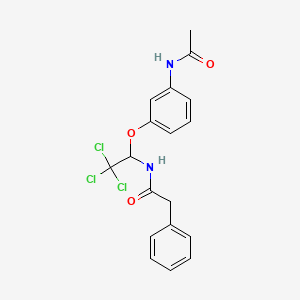
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including an acetylamino group, a phenoxy group, and a trichloroethyl group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3-(Acetylamino)phenol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate N-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethylamine. This intermediate is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The acetylamino and phenoxy groups play a crucial role in its binding affinity and specificity. The trichloroethyl group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-3-nitrobenzamide: Similar structure but with a nitro group, which may alter its chemical and biological properties.
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-4-methylbenzamide:
Uniqueness
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C18H17Cl3N2O3 |
|---|---|
分子量 |
415.7 g/mol |
IUPAC名 |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-12(24)22-14-8-5-9-15(11-14)26-17(18(19,20)21)23-16(25)10-13-6-3-2-4-7-13/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25) |
InChIキー |
RRYNTCAHISSJOV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)


![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
